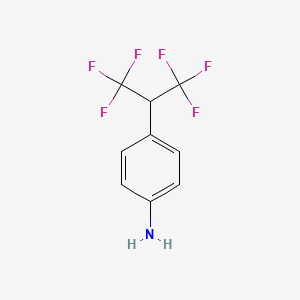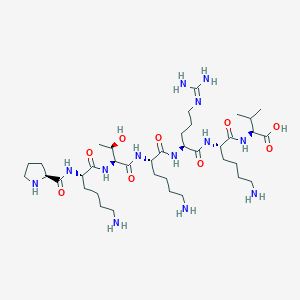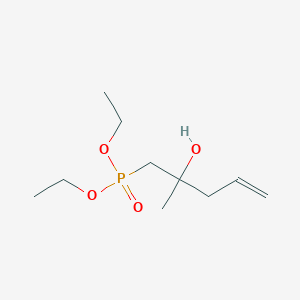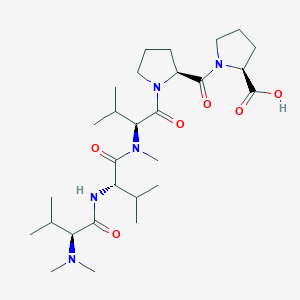
4-Pentenal, 2,2-dimethyl-5,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is an organic compound with the molecular formula C19H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes two phenyl groups and a pentenal chain, making it a subject of interest in various chemical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- typically involves the reaction of 2,2-dimethyl-4-pentenal with diphenylmethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-purity 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- .
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield primary alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 2,2-dimethyl-5,5-diphenylpentanoic acid.
Reduction: Formation of 2,2-dimethyl-5,5-diphenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenal, 2,2-dimethyl-5,5-diphenyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl groups may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4-pentenal: Lacks the diphenyl groups, making it less sterically hindered.
Benzaldehyde: Contains a single phenyl group and an aldehyde group, simpler structure.
Cinnamaldehyde: Contains a phenyl group and an α,β-unsaturated aldehyde group.
Uniqueness
4-Pentenal, 2,2-dimethyl-5,5-diphenyl- is unique due to its combination of a pentenal chain with two phenyl groups, providing distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
206978-26-9 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5,5-diphenylpent-4-enal |
InChI |
InChI=1S/C19H20O/c1-19(2,15-20)14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3 |
Clé InChI |
MMYKVRVCHFQPHX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)



![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)

![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)


![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)

![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
